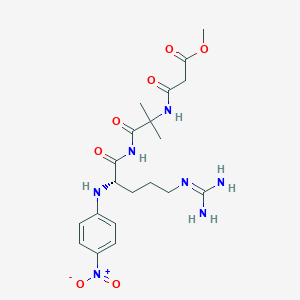
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline
Description
Xanthine Amine Congener (XAC) is a synthetic compound known for its role as an adenosine receptor antagonist. It is particularly significant in the study of G protein-coupled receptors (GPCRs), which are crucial for various physiological processes. Xanthine Amine Congener is used as a molecular probe to investigate the functions of adenosine receptors in biological systems .
Properties
CAS No. |
119876-43-6 |
|---|---|
Molecular Formula |
C20H29N7O7 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 3-[[1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C20H29N7O7/c1-20(2,26-15(28)11-16(29)34-3)18(31)25-17(30)14(5-4-10-23-19(21)22)24-12-6-8-13(9-7-12)27(32)33/h6-9,14,24H,4-5,10-11H2,1-3H3,(H,26,28)(H4,21,22,23)(H,25,30,31)/t14-/m0/s1 |
InChI Key |
NMGBETQIESMGSY-AWEZNQCLSA-N |
SMILES |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
Isomeric SMILES |
CC(C)(C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
Canonical SMILES |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
Other CAS No. |
119876-43-6 |
Synonyms |
methylmalonyl-methylalanyl-arginyl-p-nitroaniline SQ 68 SQ-68 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanthine Amine Congener is synthesized through a series of chemical reactions involving xanthine derivatives. The synthesis typically involves the reaction of xanthine with various amine compounds under controlled conditions. The process may include steps such as alkylation, acylation, and amination to achieve the desired structure .
Industrial Production Methods
Industrial production of Xanthine Amine Congener involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Xanthine Amine Congener undergoes several types of chemical reactions, including:
Oxidation: Xanthine Amine Congener can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Xanthine Amine Congener into reduced forms with different chemical properties.
Substitution: Xanthine Amine Congener can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Xanthine Amine Congener include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from the reactions of Xanthine Amine Congener depend on the type of reaction. For example, oxidation may yield oxidized xanthine derivatives, while substitution reactions can produce a variety of substituted xanthine compounds .
Scientific Research Applications
Xanthine Amine Congener has a wide range of applications in scientific research:
Chemistry: Used as a molecular probe to study the interactions of adenosine receptors with various ligands.
Biology: Helps in understanding the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving adenosine receptors, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new drugs and diagnostic tools targeting adenosine receptors
Mechanism of Action
Xanthine Amine Congener exerts its effects by binding to adenosine receptors, specifically the A1 and A2 receptor subtypes. By acting as an antagonist, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition affects molecular pathways related to vasodilation, neurotransmission, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another adenosine receptor antagonist with similar effects but different chemical structure.
Theophylline: A compound with bronchodilator properties, also acting as an adenosine receptor antagonist.
Dipyridamole: A medication that inhibits the uptake of adenosine, thereby increasing its concentration and effects.
Uniqueness of Xanthine Amine Congener
Xanthine Amine Congener is unique due to its high affinity and selectivity for adenosine receptors, making it a valuable tool in research. Unlike caffeine and theophylline, Xanthine Amine Congener is specifically designed for scientific studies, providing more precise and reliable results in the investigation of adenosine receptor functions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


